

Application Note: Total Synthesis of Leukotriene B Using D-Erythronolactone Acetonide

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Compound of Interest

Compound Name: *D-Erythruronolactone acetonide*

CAS No.: 85254-46-2

Cat. No.: B3288749

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Executive Summary

This application note details the total synthesis of Leukotriene B

(LTB

), a potent inflammatory mediator, utilizing 2,3-O-isopropylidene-D-erythronolactone (D-erythronolactone acetonide) as the primary chiral scaffold. Unlike enzymatic or resolution-based routes, this protocol leverages the "chiral pool" strategy. The D-erythronolactone backbone pre-installs the critical

-diol stereochemistry required for biological activity, significantly reducing the need for complex asymmetric catalysis.

Key Advantages of this Protocol:

- Chiral Economy: Direct translation of D-erythronolactone stereocenters to the LTB C5/C12 positions.

- Scalability: Utilizes commercially available, inexpensive starting materials (D-isoascorbic acid derivative).
- Stereocontrol: High
 - selectivity for the C6-C7 olefin via salt-free Wittig olefination.

Introduction & Mechanistic Rationale

Leukotrienes are arachidonic acid metabolites containing a conjugated triene system. LTB

is chemically distinct due to its

-dihydroxy pattern and a

-triene geometry.

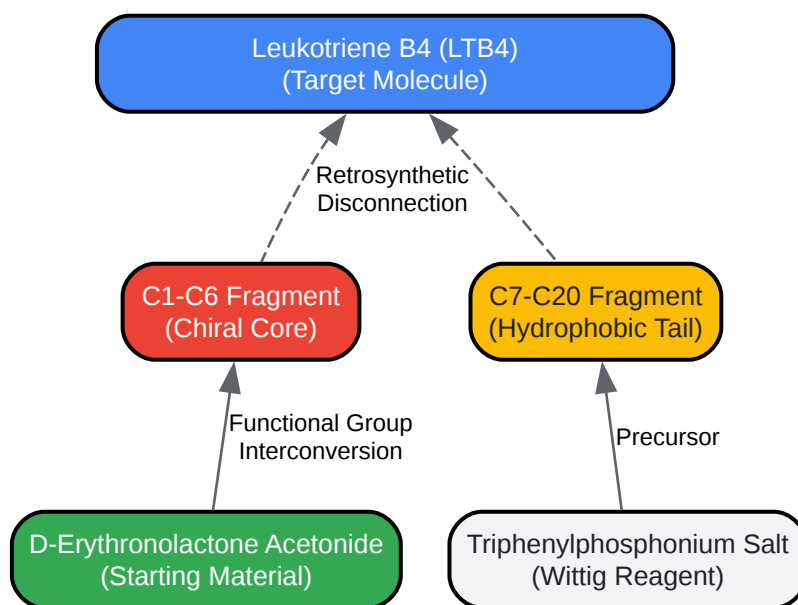
The Chiral Synthons: D-Erythronolactone Acetonide

The starting material, 2,3-O-isopropylidene-D-erythronolactone, is a protected furanone. Its utility lies in its ability to undergo ring-opening to form a lactol (masked aldehyde), which serves as the divergence point for attaching the carboxyl "head" (C1-C5) and the hydrophobic "tail" (C6-C20) of the leukotriene.

Retrosynthetic Analysis

The strategy disconnects LTB

at the C6-C7 double bond. The D-erythronolactone provides the C1-C6 fragment (specifically the chiral centers at C5 and C6).



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Figure 1: Retrosynthetic breakdown of LTB

utilizing the D-erythrone lactone scaffold.

Experimental Protocols

Phase 1: Lactone Reduction to Chiral Lactol

Objective: Convert the lactone carbonyl to a hemiacetal (lactol) without over-reduction to the diol. This lactol exists in equilibrium with the open-chain hydroxy-aldehyde, which is the reactive species for the subsequent Wittig reaction.

Reagents:

- Starting Material: 2,3-O-isopropylidene-D-erythrone lactone (1.0 equiv)
- Reductant: DIBAL-H (1.1 equiv, 1.0 M in toluene)
- Solvent: Anhydrous Dichloromethane (DCM) or Toluene
- Quench: Saturated Rochelle's Salt (Potassium sodium tartrate)

Protocol:

- Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
- Dissolution: Dissolve 2,3-O-isopropylidene-D-erythronolactone (5.0 g, 31.6 mmol) in anhydrous DCM (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.
- Reduction: Add DIBAL-H (34.8 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C .
 - Expert Insight: Rapid addition causes local heating, leading to ring-opening and over-reduction to the diol.
- Monitoring: Stir at -78°C for 2 hours. Verify consumption of starting material via TLC (30% EtOAc/Hexane; Stain: KMnO_4).
- Quench: While still at -78°C , add methanol (5 mL) to destroy excess hydride.
- Workup: Pour the cold mixture into a vigorously stirred solution of Saturated Rochelle's Salt (150 mL). Stir for 2 hours at room temperature until the aluminum emulsion breaks and two clear layers form.
- Isolation: Extract with DCM (3 x 50 mL), dry over Na_2SO_4 , and concentrate.
 - Stability Note: The resulting lactol is unstable on silica gel. Use immediately in Phase 2.

Phase 2: Stereoselective Wittig Olefination

Objective: Install the cis (Z) double bond at C6 using the open-chain aldehyde form of the lactol.

Reagents:

- Phosphonium Salt: (4-carboxybutyl)triphenylphosphonium bromide

- Base: NaHMDS (Sodium bis(trimethylsilyl)amide) or KHMDS
- Solvent: Anhydrous THF

Protocol:

- Ylide Generation: In a separate flask, suspend (4-carboxybutyl)triphenylphosphonium bromide (3 equiv) in anhydrous THF under argon. Cool to 0°C.
- Deprotonation: Add NaHMDS (6 equiv) dropwise. The solution will turn deep orange/red, indicating ylide formation. Stir for 45 minutes.
- Coupling: Cool the ylide solution to -78°C. Add the crude lactol (from Phase 1) dissolved in THF dropwise.
- Reaction: Allow the mixture to warm slowly to 0°C over 4 hours.
 - Mechanism:[1] The reaction proceeds via the open-chain aldehyde. The salt-free conditions (using NaHMDS) favor the kinetic Z-alkene product.
- Workup: Quench with saturated NH

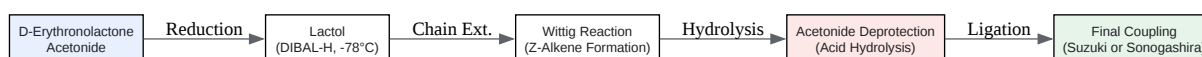
Cl. Acidify to pH 4 with 1M HCl to ensure the carboxylic acid is protonated. Extract with EtOAc.[2]

Phase 3: Construction of the Triene System (Yadav Modification)

To complete LTB

, the remaining hydroxyl group (formerly protected by the acetonide) is oxidized and coupled to the C7-C20 fragment.

Workflow Diagram:



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Figure 2: Step-by-step synthetic workflow.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes critical parameters that determine the stereochemical purity and yield of the synthesis.

Parameter	Specification	Impact of Deviation	Corrective Action
Reduction Temp	-78°C ± 2°C	> -70°C leads to over-reduction (diol formation).	Use liquid N /Acetone if dry ice is insufficient; add reagent slower.
Moisture Control	< 50 ppm H O	Water quenches DIBAL-H and Wittig bases immediately.	Flame-dry all glassware; use freshly distilled solvents.
Wittig Base	NaHMDS / KHMDS	Li-bases (e.g., BuLi) can cause isomerization or lower Z-selectivity.	Stick to HMDS bases for "Salt-Free" conditions to maximize Z-ratio.
Acetonide Removal	pH 3-4 (AcOH)	Strong mineral acids (HCl) may cause migration of the double bond.	Use 80% Acetic acid at room temperature.

Safety & Handling Guidelines

- Unstable Intermediates: Leukotriene intermediates, particularly the conjugated trienes, are highly sensitive to light and oxygen.
 - Protocol: Wrap all reaction flasks and columns in aluminum foil.

- Storage: Store all intermediates under Argon at -20°C.
- DIBAL-H: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.
- Solvent Degassing: Oxygen must be rigorously removed from solvents during the final coupling steps to prevent oxidative cleavage of the polyene chain.

References

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